1-Chloro-4-ethylbenzene
Overview
Description
1-Chloro-4-ethylbenzene is an organic compound with the chemical formula C8H9Cl. It is a colorless liquid with a characteristic fragrance. The structure consists of a benzene ring substituted with a chlorine atom and an ethyl group at the para position. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
1-Chloro-4-ethylbenzene is a chemical compound that primarily targets organic synthesis . It is used as an intermediate in the synthesis of other organic compounds, such as pesticides, drugs, dyes, and fragrances .
Mode of Action
The mode of action of this compound involves nucleophilic substitution reactions . This two-step mechanism is characterized by the initial addition of a nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound can participate in reactions such as the Sonogashira reaction, which involves the formation of carbon-carbon (C−C) bonds .
Pharmacokinetics
Like many similar compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight (140610) , and the presence of functional groups that can undergo metabolic transformations.
Result of Action
The result of this compound’s action is the formation of new organic compounds through reactions such as the Sonogashira reaction . These new compounds can have a wide range of applications, from pharmaceuticals to dyes .
Biochemical Analysis
Biochemical Properties
1-Chloro-4-ethylbenzene plays a role in various biochemical reactions, particularly in organic synthesis. It interacts with enzymes and proteins involved in the metabolism of aromatic compounds. For instance, cytochrome P450 enzymes, which are responsible for the oxidation of organic substances, can metabolize this compound. The interaction between this compound and these enzymes involves the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to cytochrome P450 enzymes, leading to the formation of a reactive intermediate. This intermediate can then interact with other cellular components, causing enzyme inhibition or activation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to liver and kidney damage in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation and conjugation. Cytochrome P450 enzymes play a key role in the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may also play a role in the distribution of this compound within the body .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by its subcellular localization. For instance, in the endoplasmic reticulum, this compound can interact with cytochrome P450 enzymes, while in the mitochondria, it can induce oxidative stress and affect mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylbenzene is typically synthesized through the chlorination of ethylbenzene. The process involves the reaction of ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the para position .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors where ethylbenzene and chlorine gas are introduced, and the reaction is catalyzed by ferric chloride. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) are used under high-temperature conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.
Nucleophilic Substitution: Products include phenol derivatives.
Scientific Research Applications
1-Chloro-4-ethylbenzene has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pesticides, pharmaceuticals, dyes, and fragrances.
Paint and Coating Industry: It is used in the formulation of paints and coatings.
Rubber Industry: It serves as a chemical intermediate in the production of rubber products.
Water Treatment: It is used in water treatment processes.
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
1-Chloro-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.
Uniqueness: 1-Chloro-4-ethylbenzene is unique due to the presence of both a chlorine atom and an ethyl group on the benzene ring. This combination of substituents influences its reactivity and applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-chloro-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFSFLJOIAMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211248 | |
Record name | 1-Chloro-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-98-0 | |
Record name | 1-Chloro-4-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-ethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-4-ethylbenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9SR6EV5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-chloro-4-ethylbenzene undergo photochemical reactions? If so, what are the implications?
A: Yes, research demonstrates that this compound undergoes photochemical oxidative decomposition under UV irradiation (λ = 253.7 nm) in the presence of a dioxo-molybdenum(VI) complex anchored on a TiO2 surface. [, ] This reaction highlights the compound's susceptibility to degradation in the presence of light and specific catalysts. Understanding such reactions is crucial for predicting the compound's behavior in various environments and developing strategies for controlled degradation.
Q2: How does the presence of Hexamethylphosphoramide (HMPA) influence the reduction of this compound by Samarium Iodide (SmI2)?
A: Interestingly, the combination of visible light and HMPA exhibits an inhibitive effect on the reduction of this compound by SmI2. [] This inhibition is attributed to HMPA's interaction with Sm(3+), a key player in the post-electron transfer steps of the reduction mechanism. When coordinated to HMPA, Sm(3+) is less effective at assisting in critical processes like protonation of the radical anion or expulsion of the leaving group. This inhibitory effect is particularly pronounced for less electrophilic substrates like this compound, whose radical anions have short lifetimes.
Q3: Can this compound form covalent bonds with silicon surfaces?
A: Yes, contrary to expectations, research shows that this compound can form covalent bonds with hydrogen-terminated Si(100) surfaces upon exposure to low-intensity white light. [] This reaction is unexpected because the saturated ethyl chain in this compound was thought to hinder the interaction of the key carbon atom (C1) with the silicon surface. This finding challenges previous assumptions and highlights the potential of this compound as a building block for silicon-based hybrid materials.
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